molecular formula C7H15NO2 B1594825 Hexyl carbamate CAS No. 2114-20-7

Hexyl carbamate

Cat. No. B1594825
CAS RN: 2114-20-7
M. Wt: 145.2 g/mol
InChI Key: ROASJEHPZNKHOF-UHFFFAOYSA-N
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Description

Hexyl carbamate, also known as urethane, is a chemical compound with the molecular formula C7H15NO2. It is a colorless and odorless solid that is widely used in the manufacturing of various products, including plastics, adhesives, and coatings. Hexyl carbamate has also been extensively studied for its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Antibacterial Activity

Hexyl carbamate has been studied for its antibacterial properties. It has shown the ability to inhibit the growth of various gram-negative and gram-positive bacteria. Its antibacterial activity is more potent compared to compounds like urea, urethane, and other carbamates with shorter alkyl chains. This effectiveness is attributed to the increased number of carbon atoms in the alkyl chain replacing one of the -NH2 groups in urea (Weinstein, 1947).

Carbamate Group in Medicinal Chemistry

The carbamate group, of which hexyl carbamate is a part, plays a crucial role in drug design and medicinal chemistry. Carbamates are increasingly used in this field, with many derivatives designed to interact with drug targets through their carbamate moiety. This underscores the importance of the carbamate group in the development of new pharmaceuticals (Ghosh & Brindisi, 2015).

Gastrointestinal Absorption

Research has also focused on the gastrointestinal absorption of carbamates, including hexyl carbamate. The absorption rate of carbamates was found to increase with longer alkyl chains up to n-butyl, then decrease beyond that point. The absorption process is passive, and the concept of an optimal partition coefficient for intestinal absorption is discussed in the context of these findings (Houston, Upshall, & Bridges, 1974).

Binding to Bovine Serum Albumin

The interaction of hexyl carbamate and similar compounds with bovine serum albumin has been investigated. It was observed that the percentage of carbamate bound to the albumin increased progressively with the length of the hydrocarbon chain, indicating a significant interaction that could be relevant in pharmacological contexts (Wilson, Houston, & Bridges, 1972).

Carbamate Synthesis and Applications

There are studies on the synthesis of carbamates, including hexyl carbamate, through environmentally friendly processes. These methods involve catalysts and avoid the use of hazardous compounds like phosgene. Such research is critical for the sustainable production of carbamates used in various industrial applications (Litwinowicz & Kijeński, 2015).

Environmental and Toxicological Aspects

Studies also address the environmental and toxicological aspects of carbamates. For instance, their degradation by microbes and the associated biochemical mechanisms are crucial for understanding their environmental impact and for developing strategies for bioremediation of carbamate-contaminated sites (Mishra et al., 2021).

properties

IUPAC Name

hexyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROASJEHPZNKHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175380
Record name Carbamic acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl carbamate

CAS RN

2114-20-7
Record name Carbamic acid, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2114-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 918 parts of hexyl alcohol, 300 parts of urea and 14 parts of a cation exchanger which is commercially available under the registered name Amberlite 200 and, having been treated in accordance with Example (1 a), contains nickel, is heated to 130° C. whilst stirring. The temperature is then raised to 150° C. in the course of 6 hours and maintained thereat for a further 4 hours. After filtering off the exchanger, excess hexyl alcohol is distilled off under reduced pressure. 680 parts of hexyl carbamate (94% of theory) are obtained. Melting point= 56°-57° C.
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918
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
377
Citations
L Weinstein - The Journal of Immunology, 1948 - journals.aai.org
… The experiments reported in this paper indicated that hexyl carbamate was able to produce inhibition of growth of several gram-negative and gram-positive bacteria. The concentration …
Number of citations: 1 journals.aai.org
WL Zielinski Jr, L Fishbein - J. Gas Chromatog, 1965 - hero.epa.gov
Simple nitrogen unsubstituted carbamate derivatives and their structural relation to elution on polar and nonpolar substrates were analyzed. Separations were performed for the …
Number of citations: 25 hero.epa.gov
RG Leon, I Yamanaka, K Otsuka - Chemistry letters, 2002 - journal.csj.jp
… We have found an anode prepared from activated carbon (AC, Wako Chemical Co.) supported AuBr3 and vaporgrown-carbon-fiber (VGCF, Showa Denko Co.), and Teflon powder …
Number of citations: 2 www.journal.csj.jp
T Baba, M Fujiwara, A Oosaku, A Kobayashi… - Applied Catalysis A …, 2002 - Elsevier
… Butylamine and hexylamine were almost quantitatively converted into methyl N-butyl carbamate and methyl N-hexyl carbamate, respectively, at 393 K in 2 h, while 98% of propylamine …
Number of citations: 103 www.sciencedirect.com
LIU NAICHUN - 1999 - scholarbank.nus.edu.sg
Three new monomeric antioxidants containing hindered phenol, six new monomeric light stabilizers containing hindered amine or ortho-hydroxy benzophenone and six light and …
Number of citations: 0 scholarbank.nus.edu.sg
N Hen, M Bialer, B Yagen - Journal of Medicinal Chemistry, 2012 - ACS Publications
A novel class of 19 carbamates was synthesized, and their anticonvulsant activity was comparatively evaluated in the rat maximal electroshock (MES) and subcutaneous metrazol (scMet…
Number of citations: 30 pubs.acs.org
NSE SARGENT, SG WOOD… - Journal of Pharmacy …, 1982 - Wiley Online Library
… The mass spectrometer fragmentation pattern for hexyl carbamate metabolites isolated from plasma 3 h after ip dosing was consistent with the two major metabolites being the w-1 …
Number of citations: 5 onlinelibrary.wiley.com
T Mondal, L Charles, JF Lutz - Angewandte Chemie, 2020 - Wiley Online Library
… hexyl carbamate terminal unit do not degrade in basic conditions; at least not notably during the investigated periods of times. Furthermore, if the hexyl carbamate … hexyl carbamate unit. …
Number of citations: 20 onlinelibrary.wiley.com
N Liu, JQ Pan, WWY Lau - Polymer degradation and stability, 1999 - Elsevier
… amino) hexyl carbamate-1 (D); 2,2,6,6-tetramethyl-4-piperidinyl, (6-acryloyl amino) hexyl carbamate-1 (E) and 2-hydroxy-4-benzophenonyl, (6-acryloyl amino) hexyl carbamate-1 (F). …
Number of citations: 8 www.sciencedirect.com
NA Brown, AGE Wilson, JW Bridges - Biochemical Pharmacology, 1982 - Elsevier
… binding constant (nK) from pentyl carbamate to hexyl carbamate (Table 4, Fig. 4) at either 10 or 37 . It should be noted that the total chain length of hexyl carbamate is 8, ie C6H~OC(Ntt:)…
Number of citations: 17 www.sciencedirect.com

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